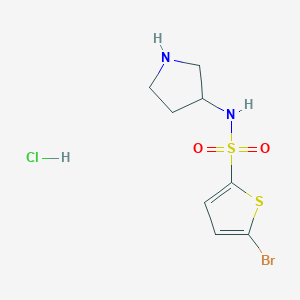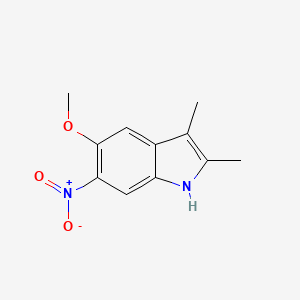![molecular formula C6H4N2S2 B13959043 Cyclopenta[d]imidazole-2,5(1H,3H)-dithione CAS No. 853944-74-8](/img/structure/B13959043.png)
Cyclopenta[d]imidazole-2,5(1H,3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent[d]imidazole-2,5(1H,3H)-dithione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an imidazole ring, and two sulfur atoms at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2,5(1H,3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst, leading to the formation of the desired dithione compound. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete cyclization and high yields.
Industrial Production Methods: Industrial production of Cyclopent[d]imidazole-2,5(1H,3H)-dithione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopent[d]imidazole-2,5(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the sulfur atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopent[d]imidazole-2,5(1H,3H)-dithione, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Cyclopent[d]imidazole-2,5(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate various biological pathways.
Industry: Cyclopent[d]imidazole-2,5(1H,3H)-dithione is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Cyclopent[d]imidazole-2,5(1H,3H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopent[d]imidazole-2,5(1H,3H)-dithione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like benzimidazole and thiazole share structural similarities but differ in their chemical reactivity and biological activity.
Dithione Compounds: Other dithione-containing compounds, such as thiadiazoles and thiazolidinediones, exhibit different properties and applications.
Uniqueness: Cyclopent[d]imidazole-2,5(1H,3H)-dithione stands out due to its fused ring system and the presence of both imidazole and dithione functionalities, which confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
853944-74-8 |
|---|---|
Molekularformel |
C6H4N2S2 |
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
1,3-dihydrocyclopenta[d]imidazole-2,5-dithione |
InChI |
InChI=1S/C6H4N2S2/c9-3-1-4-5(2-3)8-6(10)7-4/h1-2H,(H2,7,8,10) |
InChI-Schlüssel |
XEUOMSOBIHDJNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC1=S)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)







